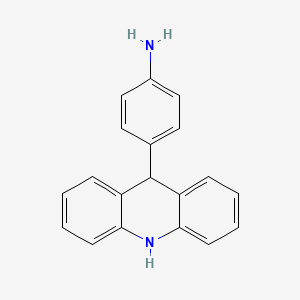

Benzenamine, 4-(9,10-dihydro-9-acridinyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(9,10-dihydroacridin-9-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12,19,21H,20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANJUTHCVIXYKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)C4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481408 | |

| Record name | Benzenamine, 4-(9,10-dihydro-9-acridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57041-50-6 | |

| Record name | Benzenamine, 4-(9,10-dihydro-9-acridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzenamine, 4 9,10 Dihydro 9 Acridinyl and Its Analogues

Classical Approaches in Dihydroacridine Synthesis

Traditional methods for synthesizing the dihydroacridine core often involve multi-step processes, including the formation of a diarylamine intermediate followed by a cyclization reaction to build the tricyclic system.

Ullmann Condensation and Subsequent Cyclization Strategies

The Ullmann condensation is a cornerstone in the synthesis of diarylamines, which are crucial precursors for dihydroacridines. wikipedia.orgnih.gov This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine. wikipedia.org In the context of dihydroacridine synthesis, a common strategy is the reaction of an aniline (B41778) with an ortho-halobenzoic acid to form an N-aryl anthranilic acid. researchgate.net This reaction, a variant known as the Goldberg reaction, is a type of Ullmann condensation. wikipedia.org

Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov The aryl halides often needed to be activated by electron-withdrawing groups to proceed efficiently. wikipedia.org

Table 1: Traditional Ullmann Condensation Conditions

| Parameter | Condition | Reference |

| Catalyst | Copper powder, Copper(I) iodide | wikipedia.orgnih.gov |

| Temperature | >200°C | nih.gov |

| Solvents | High-boiling polar solvents (e.g., nitrobenzene, DMF) | wikipedia.org |

| Reactants | Aryl halide and Amine/Aniline | wikipedia.org |

The N-aryl anthranilic acid intermediate, once formed, can then undergo intramolecular cyclization to yield an acridone (B373769). This cyclization is often promoted by dehydrating agents like sulfuric acid or polyphosphoric acid. The resulting acridone can then be reduced to the 9,10-dihydroacridine (B10567) scaffold. ptfarm.pl

Friedel-Crafts Acylation in Acridine (B1665455) Core Formation

The Friedel-Crafts reaction is another classical method utilized in the construction of the acridine skeleton. nih.govnih.gov Specifically, the Bernthsen acridine synthesis, first reported in 1884, involves the condensation of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures (200-270°C). wikipedia.orgslideshare.net This reaction directly forms the 9-substituted acridine ring system. youtube.com

The mechanism involves the in-situ formation of an acyl chloride, which then acylates the diarylamine. youtube.com Subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts type cyclization) onto the second aromatic ring of the diarylamine, followed by dehydration, leads to the formation of the acridine core. youtube.com The resulting acridine can then be selectively reduced at the 9 and 10 positions to yield the desired dihydroacridine. pharmaguideline.com

Modern and Sustainable Synthetic Pathways

Contemporary synthetic chemistry has focused on developing more efficient, modular, and environmentally benign methods for constructing complex molecules like dihydroacridines.

Modular Synthesis via ortho-C-H Alkenylation/Hydroarylation Sequences

A modern and efficient one-pot synthesis of 9,10-dihydroacridine frameworks has been developed, which relies on a selective ortho-C-H alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation. researchgate.netconsensus.app This modular approach allows for the construction of the dihydroacridine scaffold from readily available starting materials in a single synthetic operation. researchgate.net

This transformation is effectively promoted by a combination of hexafluoroisopropanol (HFIP) and triflimide (Tf₂NH) as a catalytic system. researchgate.netdntb.gov.uafigshare.com The reaction proceeds through the formation of an olefin intermediate, which then undergoes an intramolecular hydroarylation to close the central ring of the dihydroacridine system. researchgate.net This method offers a broad substrate scope and provides a streamlined route to these important heterocyclic compounds. researchgate.net

Table 2: Modular Dihydroacridine Synthesis Conditions

| Parameter | Condition | Reference |

| Catalyst System | Hexafluoroisopropanol (HFIP) and Triflimide (Tf₂NH) | researchgate.netdntb.gov.ua |

| Reaction Type | ortho-C-H Alkenylation / Intramolecular Hydroarylation | researchgate.net |

| Starting Materials | Diarylamines and Aryl Alkynes | researchgate.net |

| Key Feature | Modular, one-pot synthesis | consensus.app |

Green Chemistry Principles in Dihydroacridine Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of dihydroacridines. mdpi.comrsc.org

Deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic compounds (VOCs) in chemical synthesis. nih.govresearchgate.net DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.govarcjournals.org They are often biodegradable, have low toxicity, and are non-flammable. nih.govresearchgate.net

In the context of dihydroacridine synthesis, DESs have been successfully employed to improve classical reactions like the Ullmann condensation. nih.gov For instance, the copper-catalyzed C-N coupling of aryl halides with amines has been shown to proceed efficiently in DESs, such as a mixture of choline (B1196258) chloride and urea, under milder conditions (60–100°C) and in the absence of additional ligands. nih.gov This approach not only provides a more environmentally friendly reaction medium but also simplifies the reaction setup and workup procedures. nih.gov The use of DESs has also been explored in Friedel-Crafts reactions, showcasing their potential to serve as both a reaction medium and a promoter. chemrxiv.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a pivotal technology for accelerating the synthesis of heterocyclic compounds, including the 9,10-dihydroacridine scaffold. nih.gov This technique utilizes dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, leading to a rapid and uniform increase in temperature. nih.gov The primary advantages over conventional heating include dramatic reductions in reaction times (from hours to minutes), improved product yields, and often, higher product purity. nih.govrsc.orgnih.gov

In the context of synthesizing the dihydroacridine core, microwave irradiation has been effectively applied to key cyclization and substitution steps. For instance, the Bernthsen acridine synthesis, a classical method involving the condensation of a diarylamine with a carboxylic acid, can be significantly accelerated. nih.gov Research shows that heating diphenylamine (B1679370) with an appropriate carboxylic acid and zinc chloride in a microwave reactor can yield the acridine precursor in minutes, a substantial improvement over lengthy conventional heating methods. nih.goviosrjournals.org

Furthermore, subsequent functionalization and modification steps, such as N-alkylation of the dihydroacridine nitrogen or the formation of precursor acridinium (B8443388) salts, can be efficiently conducted under microwave conditions. nih.gov One study demonstrated the N-methylation of an acridine intermediate by heating it with methyl iodide in acetone (B3395972) at 120 °C for 30 minutes in a microwave reactor. nih.gov Another report details the synthesis of a tetrahydroacridinone derivative by irradiating the reactants in a domestic microwave oven for just 5 minutes, achieving high yields. iosrjournals.org The use of microwave irradiation in a solvent-free setting for the condensation of carbonyl compounds also highlights the environmental benefits of this technology. organic-chemistry.org

The efficiency of microwave-assisted synthesis is often compared with traditional methods, as illustrated in the following table based on the synthesis of a related anthracene (B1667546) derivative.

Table 1: Comparison of Synthetic Methods for Diels-Alder Reaction Comparison based on the synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester, a structurally related polycyclic compound.

| Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Microwave Irradiation (1000 W) | 266-280 | 6-8 min | 70-85 | mdpi.com |

| Sealed Tube | 120 | 24 hrs | 81 | mdpi.com |

| Reflux | 120 | 48 hrs | 84 | mdpi.com |

These examples underscore the power of microwave-assisted techniques to expedite the synthesis of the core structures required for producing Benzenamine, 4-(9,10-dihydro-9-acridinyl)- and its analogues, making it a preferred method for rapid library synthesis and process optimization. rsc.orgresearchgate.net

Multi-Component and One-Pot Reactions

Multi-component reactions (MCRs) and one-pot syntheses represent a highly efficient and sustainable approach to chemical synthesis, characterized by the combination of three or more reactants in a single reaction vessel to form a complex product. researchgate.netresearchgate.net This strategy aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing solvent usage, and decreasing waste generation. rsc.orgresearchgate.net For the synthesis of the acridine and dihydroacridine framework, these reactions offer a powerful tool for rapidly assembling the core structure from simple, readily available starting materials. nih.govresearchgate.net

The synthesis of acridine derivatives can be achieved via a one-pot, three-component pathway using a suitable catalyst. rsc.org For example, a series of 9-aryl-decahydroacridinedione derivatives were synthesized through the one-pot reaction of aromatic aldehydes, dimedone, and an amine source under microwave irradiation. researchgate.net Similarly, a method for producing 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones involves a cerium(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters, followed by a microwave-assisted thermal cyclization. nih.gov This process efficiently generates two rings, three carbon-carbon bonds, and one carbon-nitrogen bond in a streamlined sequence. nih.gov

The general applicability of one-pot procedures has been demonstrated in the synthesis of various complex heterocyclic systems. nih.govnih.gov These methods often involve sequential catalytic cycles, such as palladium- and copper-catalyzed coupling reactions followed by an intramolecular cyclization, all performed in a single pot. nih.gov

Table 2: Examples of Multi-Component Reactions for Heterocycle Synthesis Illustrative examples of MCRs used to build complex heterocyclic cores related to the acridine framework.

| Reactants | Product Type | Key Features | Reference |

|---|---|---|---|

| Chalcones, Anilines, β-Ketoesters | 1,3-Diaryl-1,2-dihydroacridin-9(10H)-ones | Three-component reaction, Ce(IV) catalysis, microwave-assisted cyclization | nih.gov |

| Aromatic Aldehydes, Dimedone, Amine | 9-Aryl-decahydroacridinediones | One-pot, three-component Hantzsch-type reaction, microwave irradiation | researchgate.net |

| 2-Aminobenzophenone, Dimedone | 3,3-Dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone | One-pot condensation, heterogeneous catalyst, microwave irradiation | iosrjournals.org |

| 1,4-Naphthoquinones, Terminal Acetylenes, Amine | Benzo[f]indole-4,9-diones | One-pot, sequential Pd/Cu-catalyzed coupling and cyclization | nih.gov |

The development of such one-pot protocols is crucial for the efficient construction of the Benzenamine, 4-(9,10-dihydro-9-acridinyl)- scaffold, providing rapid access to the core structure and enabling the exploration of its chemical and electronic properties.

Functionalization and Derivatization Strategies at the Dihydroacridine Core

Nucleophilic Substitutions and Ring Functionalization

The 9,10-dihydroacridine core is amenable to various functionalization strategies, with nucleophilic substitution reactions playing a key role. nih.govbyjus.com A nucleophilic substitution involves a nucleophile replacing a leaving group on the substrate molecule. byjus.com The reactivity in these reactions depends on several factors, including the strength of the nucleophile, the nature of the leaving group, and steric hindrance at the reaction center. nih.govyoutube.com

For the dihydroacridine system, the C9 position is particularly reactive. The synthesis of 9-substituted acridines can be achieved by first introducing a suitable leaving group, such as a halogen, at the C9 position of the acridine ring, followed by substitution with a nucleophile. frontiersin.org Alternatively, the direct synthesis of 9-aryl derivatives can be accomplished through methods like the Bernthsen synthesis, which reacts diphenylamine with an aromatic carboxylic acid. nih.gov

Functionalization is not limited to the C9 position. The aromatic rings of the dihydroacridine core can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-donating nature of the dihydroacridine system. More advanced methods, such as directed ortho-metalation or transition-metal-catalyzed C-H activation, can provide regioselective functionalization of the acridine rings. Dual catalytic systems, combining a photocatalyst with a Lewis acid, have also been employed to facilitate Friedel-Crafts type functionalization of electron-rich arenes with heterocyclic compounds. mdpi.com This approach could be adapted to introduce substituents onto the dihydroacridine rings.

Introduction of Diverse Substituents on the Benzenamine Moiety

Standard reactions for primary amines can be readily applied. For example, acylation with acid chlorides or anhydrides can introduce amide functionalities. Sulfonylation with sulfonyl chlorides can yield sulfonamides. The amino group can also be alkylated or used in reductive amination reactions with aldehydes or ketones to produce secondary or tertiary amines.

Furthermore, modern cross-coupling reactions provide powerful tools for derivatization. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming carbon-nitrogen bonds. nih.govnih.gov While this reaction is often used to form the initial bond between the acridine core and the benzenamine ring, it can also be used in reverse. If one starts with a 4-bromo-substituted 9-phenyl-9,10-dihydroacridine, it could be coupled with various amides or amines. An alternative two-step route to similar complex anilides involved a Buchwald-Hartwig amidation as the final step. nih.gov

The aromatic ring of the benzenamine moiety is also a target for modification. Electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, can introduce substituents onto the phenyl ring, directed by the activating amino group. The positions ortho to the amino group are the most likely sites of substitution.

Formation of Complex Molecular Architectures

The Benzenamine, 4-(9,10-dihydro-9-acridinyl)- scaffold serves as a valuable building block for the construction of larger, more complex molecular architectures with tailored functions. nbinno.com Dihydroacridine derivatives are recognized as versatile intermediates for creating fused ring systems and highly functionalized aromatic compounds. nbinno.com Their inherent electronic properties, often as strong electron donors, make them ideal components in materials designed for optoelectronic applications.

One major application is in the synthesis of donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. In these architectures, the electron-donating dihydroacridine unit is chemically linked to an electron-accepting moiety. For example, 9,9-dimethyl-9,10-dihydroacridine (B1200822) has been coupled to a pyridazine (B1198779) acceptor core to create D-A-D compounds exhibiting thermally activated delayed fluorescence (TADF). nih.gov Similarly, dihydroacridine donors have been linked to benzothiadiazole acceptors to create novel luminophores. researchgate.net The synthetic strategy to link these units often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki coupling. nih.gov

The ability to functionalize both the dihydroacridine core and the benzenamine substituent provides multiple points for extension. This allows for the creation of oligomers, polymers, or dendrimers where the dihydroacridine unit is either part of the main chain or a pendant group. Such complex structures are of interest in materials science for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. nbinno.comresearchgate.net The nearly perpendicular arrangement between the dihydroacridine donor and an attached phosphindole oxide acceptor in one study highlights how the three-dimensional structure can be controlled to achieve specific electronic properties. researchgate.net

Molecular Structure, Conformation, and Intermolecular Interactions

Conformational Analysis of the 9,10-Dihydroacridinyl System

Boat Conformation and Ring Puckering:

The central dihydropyridine (B1217469) ring of the 9,10-dihydroacridine (B10567) system characteristically assumes a boat conformation . nih.gov This is in contrast to the planar arrangement of the parent acridine (B1665455) molecule. The boat shape arises from the sp3 hybridization of the C9 and N10 atoms, which introduces a fold along the N10-C9 axis.

The degree of this folding, or puckering, can be quantified using Cremer-Pople puckering parameters. nih.gov For analogous systems like 9,9-dimethyl-9,10-dihydroanthracene, the central ring also adopts a boat conformation with significant puckering. nih.gov In the case of Benzenamine, 4-(9,10-dihydro-9-acridinyl)-, the two flanking benzene (B151609) rings are not coplanar, resulting in a dihedral angle between their mean planes. nih.gov

The substituent at the C9 position, in this case, the 4-aminophenyl group, can influence the precise geometry of the boat conformation. The steric and electronic interactions between the aryl substituent and the dihydroacridine core can lead to slight variations in the puckering amplitude and phase angles.

| Compound System | Conformation of Central Ring | Puckering Amplitude (Q, Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 9,9-Dimethyl-9,10-dihydroanthracene | Boat | 0.4930 (13) | 34.7 (9) | nih.gov |

| Generic 9,10-Dihydroacridine | Boat | - | Variable | - |

Structural Dynamics and Molecular Flexibility

The non-covalent bonds within Benzenamine, 4-(9,10-dihydro-9-acridinyl)- are not static. The molecule possesses a degree of flexibility, primarily arising from the rotation around single bonds. This dynamic nature is crucial for its ability to adopt different conformations and interact with its environment.

Rotational Barriers:

Two key rotational motions contribute to the molecular flexibility of this compound:

Rotation around the C9-C(aryl) bond: The single bond connecting the C9 atom of the dihydroacridine ring to the 4-aminophenyl group allows for rotation. However, this rotation is not entirely free. Steric hindrance between the ortho-hydrogens of the benzenamine ring and the flanking benzene rings of the dihydroacridine system creates a rotational barrier. The magnitude of this barrier will influence the preferred orientation of the phenyl ring relative to the dihydroacridine core. Studies on related systems, such as N-benzhydrylformamides, have utilized DFT calculations to determine rotational barriers, which are often in the range of several kcal/mol. mdpi.com

Rotation around the C(aryl)-N bond: The amino group attached to the benzene ring also exhibits rotational freedom around the C-N bond. The barrier to this rotation is generally lower than that of the C9-C(aryl) bond but can be influenced by hydrogen bonding interactions.

| Structural Feature | Type of Motion | Contributing Factors |

|---|---|---|

| C9-C(aryl) bond | Rotation | Steric hindrance, electronic effects |

| C(aryl)-N bond | Rotation | Hydrogen bonding, electronic effects |

| Dihydroacridine scaffold | Ring inversion/flapping | Inherent flexibility of the boat conformation |

Theoretical Studies on Supramolecular Interactions

The behavior of Benzenamine, 4-(9,10-dihydro-9-acridinyl)- at the molecular level is significantly influenced by non-covalent interactions. Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these subtle but crucial forces. nih.govnih.gov

Hydrogen Bonding:

The primary site for hydrogen bonding is the amino group (-NH2) on the benzenamine ring. This group can act as a hydrogen bond donor, with the hydrogen atoms forming interactions with electronegative atoms like oxygen or nitrogen on neighboring molecules. The nitrogen atom of the amino group can also act as a hydrogen bond acceptor. mdpi.comresearchgate.netmdpi.com

Furthermore, the nitrogen atom (N10) within the dihydroacridine ring, although a weaker hydrogen bond acceptor than the exocyclic amino group, can also participate in such interactions. Intramolecular hydrogen bonding between the N-H of the amino group and the N10 of the dihydroacridine is also a possibility, which would influence the conformational preference of the molecule. DFT studies on related systems have shown that hydrogen bonding plays a critical role in the stabilization of molecular aggregates. nih.gov

π-π Stacking Interactions:

The multiple aromatic rings in Benzenamine, 4-(9,10-dihydro-9-acridinyl)- make it a prime candidate for π-π stacking interactions. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic systems. nih.govnih.gov

Several modes of π-π stacking are possible:

Face-to-face stacking: Where the aromatic rings are parallel to each other.

Parallel-displaced stacking: A more common and often more stable arrangement where the rings are parallel but offset. researchgate.net

T-shaped or edge-to-face stacking: Where the edge of one aromatic ring points towards the face of another.

The presence of the amino group on one of the phenyl rings introduces a dipole moment, which can influence the geometry and strength of the π-π stacking interactions. DFT calculations on substituted aromatic systems have demonstrated that both the nature and position of substituents significantly impact these interactions. nih.gov These stacking forces are fundamental to the organization of the molecules in the solid state and in solution, potentially leading to the formation of ordered supramolecular assemblies. rsc.orgrsc.org

Electronic Structure and Advanced Spectroscopic Characterization of Benzenamine, 4 9,10 Dihydro 9 Acridinyl

Electronic Transitions and Absorption Spectroscopy

The electronic absorption spectra of molecules based on the acridine (B1665455) framework are characterized by transitions within the π-conjugated system. The introduction of a nitrogen atom into the anthracene (B1667546) core to form acridine causes only minor alterations to the π electronic energy levels, resulting in similar absorption profiles to the parent hydrocarbon. iitkgp.ac.in For derivatives like Benzenamine, 4-(9,10-dihydro-9-acridinyl)-, the spectrum is further influenced by the donor-acceptor interactions between the dihydroacridine and aniline (B41778) moieties.

The absorption spectra of such D-A compounds typically exhibit two main types of bands:

High-energy bands corresponding to localized π→π* transitions within the aromatic systems of the acridine and aniline rings. beilstein-journals.org

Lower-energy bands attributed to intramolecular charge transfer (ICT) processes. beilstein-journals.orgbeilstein-journals.org These ICT transitions involve the transfer of electron density from the electron-donating part of the molecule (donor) to the electron-accepting part (acceptor).

In related tetrahydroacridine derivatives, absorption onsets have been observed around 363 nm, leading to optical band gaps of approximately 3.37 eV. beilstein-journals.org The molecular structure, particularly the degree of π-conjugation and the nature of substituents, significantly impacts the energy of these transitions. beilstein-journals.org For instance, extending the π-conjugation can result in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). beilstein-journals.org

Photophysical Properties and Luminescence Mechanisms

The photophysical behavior of Benzenamine, 4-(9,10-dihydro-9-acridinyl)- is governed by the fate of the molecule after absorbing light. Its donor-acceptor structure is particularly conducive to efficient luminescence, including advanced mechanisms like thermally activated delayed fluorescence (TADF).

Upon excitation, molecules like Benzenamine, 4-(9,10-dihydro-9-acridinyl)- relax to the ground state by emitting light (fluorescence). The emission spectra are often broad and exhibit a significant Stokes shift, particularly in polar solvents, which is characteristic of emission from an intramolecular charge transfer (ICT) state. beilstein-journals.org The fluorescence spectra of some acridine derivatives are structured and show a mirror-image relationship with their absorption spectra. iitkgp.ac.in

The emission color is highly tunable based on the molecular structure. While some partially hydrogenated acridine analogues exhibit blue emission around 393 nm, the introduction of electron-donating groups can cause a red shift in the emission wavelength. beilstein-journals.org For example, a variety of donor-acceptor systems using 9,9-dimethyl-9,10-dihydroacridine (B1200822) as the donor unit have been developed as highly efficient green and sky-blue emitters for OLEDs. researchgate.netrsc.orgnih.gov

Following photoexcitation, the molecule reaches a singlet excited state (S₁). It can then undergo intersystem crossing (ISC) to a triplet excited state (T₁). ISC is a process that involves a change in spin multiplicity and its efficiency is governed by the singlet-triplet energy gap (ΔE_ST) and spin-orbit coupling. researchgate.net In many organic molecules, the ΔE_ST is large, making ISC less efficient and subsequent phosphorescence from the triplet state weak at room temperature.

However, in specifically designed donor-acceptor molecules, a small ΔE_ST can be achieved. This small energy gap facilitates not only ISC but also the reverse process: reverse intersystem crossing (RISC). researchgate.netrsc.org RISC is the transition of excitons from the triplet state back to the singlet state, a key process in thermally activated delayed fluorescence (TADF). beilstein-journals.org For most TADF systems, direct RISC from a triplet charge-transfer state (³CT) to a singlet charge-transfer state (¹CT) is prohibited. This limitation is overcome by coupling to a nearby locally excited triplet state (³LE), which enhances the RISC rate. nih.gov In some acridin-9(10H)-one derivatives, this mechanism has led to very high RISC rate constants (k_RISC) on the order of 1.1 × 10⁶ s⁻¹. rsc.org

Thermally activated delayed fluorescence is a mechanism that allows for the harvesting of triplet excitons for light emission, enabling internal quantum efficiencies in OLEDs to approach 100%. nih.gov This process relies on efficient RISC, where non-emissive triplet excitons are converted into emissive singlet excitons through thermal energy. beilstein-journals.org

The molecular design of Benzenamine, 4-(9,10-dihydro-9-acridinyl)-, with its electron-donating dihydroacridine and aniline groups, is archetypal for creating TADF emitters. A significant twist in the dihedral angle between the donor and acceptor moieties is a common strategy to spatially separate the HOMO and LUMO. nih.govresearchgate.net This separation minimizes the exchange energy between the singlet and triplet states, resulting in the small ΔE_ST required for efficient TADF. The 9,10-dihydroacridine (B10567) unit is a widely used building block for this purpose due to its strong electron-donating ability and its capacity to induce a twisted structure. nih.gov

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process. For D-A type molecules featuring dihydroacridine, high PLQY values are often reported. The molecular rigidity and the balance between radiative and non-radiative decay rates are crucial factors. For example, a novel TADF compound incorporating a rigid acridin-9(10H)-one acceptor achieved a high fluorescence quantum yield of 94.9%. rsc.org Another green TADF emitter based on a diphenyl-dihydroacridine donor (TRZ-DDPAc) showed a PLQY of 79.7% in a doped film. researchgate.netrsc.org However, factors such as efficient spin-orbit coupling can also lead to lower fluorescence quantum yields in some acridine derivatives by promoting non-radiative decay pathways. researchgate.net

| Compound | PLQY (%) | Delayed Fluorescence Lifetime (τd) | Emission Color | Reference |

|---|---|---|---|---|

| TRZ-DDPAc | 79.7 (in film) | 10.37 µs | Green | researchgate.netrsc.org |

| TRZ-DDMAc | Not specified | 10.32 µs | Green | rsc.org |

| 3,6-DPXZ-AD | 94.9 | 1.6 µs | Not specified | rsc.org |

| 4BGIPN | 46 (in solution) | 1.655 µs | Yellow-Green | beilstein-journals.org |

Electrochemical Behavior and Redox Potentials

The electrochemical properties of Benzenamine, 4-(9,10-dihydro-9-acridinyl)- are critical for understanding its electronic structure and for predicting its performance in electronic devices. Cyclic voltammetry (CV) is commonly used to determine the oxidation and reduction potentials, which in turn are used to estimate the HOMO and LUMO energy levels. beilstein-journals.org

Studies on the closely related 9-anilinoacridines reveal that these molecules undergo a reversible, two-electron oxidation. nih.gov The redox potentials (E₁/₂) are strongly influenced by the electronic properties of substituents on the aniline ring; electron-donating groups facilitate oxidation. nih.gov Conversely, substituents on the acridine ring itself have a minimal effect on the redox potentials, suggesting poor electronic transmission between the two ring systems. nih.gov

| Property | Value | Reference |

|---|---|---|

| Onset Oxidation Potential | 1.50 eV | beilstein-journals.org |

| Onset Reduction Potential | -1.36 eV | beilstein-journals.org |

| HOMO Energy | -5.78 eV | beilstein-journals.org |

| LUMO Energy | -2.92 eV | beilstein-journals.org |

| Electrochemical Band Gap | 2.86 eV | beilstein-journals.org |

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of chemical compounds. For Benzenamine, 4-(9,10-dihydro-9-acridinyl)-, CV studies reveal the potentials at which the molecule undergoes oxidation and reduction, providing insights into its electronic structure, specifically the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Studies on related acridine derivatives and aniline provide a framework for understanding the expected voltammetric behavior. For instance, the electrochemical oxidation of aniline is a well-documented process that is sensitive to the electrode material and the composition of the electrolyte solution. srce.hrresearchgate.net The nature of the electrode can influence the intensity of the voltammetric currents, though it may not significantly alter the potential values of the redox peaks. srce.hr The process is often irreversible, particularly the initial monomer oxidation. srce.hr

In derivatives of 9,10-dihydroacridine, such as 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, cyclic voltammetry has been employed to estimate HOMO and LUMO energy levels. beilstein-journals.org The onset potentials of the oxidation and reduction waves in the cyclic voltammogram are used to calculate these frontier orbital energies. For example, a cyclic voltammogram of a tetrahydroacridine derivative recorded in a 0.1 M (n-Bu)4NBF4/acetonitrile solution at a scan rate of 50 mV/s shows distinct oxidation peaks from which the HOMO level can be determined. beilstein-journals.org It is anticipated that Benzenamine, 4-(9,10-dihydro-9-acridinyl)- would exhibit oxidation peaks corresponding to the removal of electrons from the nitrogen-containing moieties. The processes are expected to be diffusion-controlled, as observed in studies of 9-acridinyl amino acid derivatives. bohrium.comnih.gov

Table 1: Representative Cyclic Voltammetry Data for Related Compounds

| Compound/System | Electrode | Electrolyte | Key Observations | Reference |

| Aniline | Platinum, Glassy Carbon | H₂SO₄, Na₂SO₄ | Irreversible monomer oxidation, quasi-reversible polymer redox on carbon electrodes. srce.hr | srce.hr |

| Aniline | Platinum | Acetonitrile/water with sodium perchlorate | Transfer coefficient (α) near 0.5, suggesting a one-electron transfer process. researchgate.net | researchgate.net |

| 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines | Glassy Carbon | (n-Bu)₄NBF₄ in Acetonitrile | Used to estimate HOMO/LUMO energy levels from onset oxidation potentials. beilstein-journals.org | beilstein-journals.org |

| 9-acridinyl amino acid derivatives | Glassy Carbon | pH 2-9 buffers | Three independent, diffusion-controlled oxidation and reduction processes. bohrium.comnih.gov | bohrium.comnih.gov |

Oxidation and Reduction Mechanisms

The redox mechanism of Benzenamine, 4-(9,10-dihydro-9-acridinyl)- involves the two key electroactive centers: the acridine ring system and the benzenamine (aniline) moiety.

Oxidation: The oxidation process is expected to occur in a stepwise manner. Based on studies of similar 9-acridinyl derivatives, the acridine nitrogen (N10) and the exocyclic amine nitrogen are the primary sites of oxidation. bohrium.comnih.gov A proposed mechanism involves:

First Electron Loss: The secondary amine of the dihydroacridine or the primary amine of the benzenamine moiety can undergo a one-electron oxidation to form a monomeric radical cation. bohrium.com

Dimerization and Further Oxidation: In the case of the acridine ring itself, it can undergo a two-electron oxidation. This process starts with the formation of a monomeric radical cation, which can then dimerize. A subsequent second electron transfer results in the formation of a new radical cation. nih.gov The benzenamine moiety, upon oxidation, can also lead to polymerization, a well-known phenomenon in aniline electrochemistry. srce.hr

Reduction: The reduction mechanism for the acridine portion of the molecule is also anticipated to be a multi-step process. It likely involves a two-electron transfer, initially producing a monomeric radical that subsequently dimerizes. This can be followed by further reduction to form a new radical species. nih.gov

The entire redox process is influenced by factors such as pH and scan rate, with the individual steps being diffusion-controlled. bohrium.comnih.gov The presence of the secondary amine in the 9,10-dihydroacridine ring is a significant factor, with its oxidation via the loss of a single electron leading to a radical cation that can be stabilized by deprotonation. bohrium.com

Influence of Substituents on Redox Potentials

The redox potentials of Benzenamine, 4-(9,10-dihydro-9-acridinyl)- can be tuned by introducing substituents on either the acridine core or the pendant benzenamine ring. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups, when attached to the aromatic rings, increase the electron density of the π-system. This makes the molecule easier to oxidize, resulting in a decrease (a shift to less positive values) in the oxidation potential. This effect has been observed in various aromatic systems.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) withdraw electron density from the π-system. This makes the molecule more difficult to oxidize, leading to an increase (a shift to more positive values) in the oxidation potential. In some cases, EWGs can also facilitate reduction.

Studies on substituted porphyrins have shown that electron-withdrawing benzoyl groups substantially increase the ease of reduction. researchgate.net Similarly, for iron(II)-terpyridine complexes, the introduction of substituents on the terpyridine ligand modulates the redox potential of the Fe(III)/Fe(II) couple. researchgate.net For 9-acridinyl amino acid derivatives, structural variations in the side-chain substituents have been shown to affect the oxidation affinity, even when the general oxidation mechanism remains consistent. bohrium.com Therefore, it can be inferred that the strategic placement of substituents on Benzenamine, 4-(9,10-dihydro-9-acridinyl)- would provide a powerful tool for tuning its electronic properties for specific applications.

Advanced Vibrational and Magnetic Resonance Spectroscopy

Detailed Infrared Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of Benzenamine, 4-(9,10-dihydro-9-acridinyl)- is expected to show characteristic absorption bands from both the benzenamine and the 9,10-dihydroacridine components.

N-H Vibrations: The primary amino group (-NH₂) of the benzenamine moiety will exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration is also expected. The secondary amine (-NH-) of the dihydroacridine ring will show a characteristic stretching band in a similar region, typically as a single sharp peak.

C-H Vibrations: Aromatic C-H stretching vibrations from both the benzene (B151609) and acridine rings will appear above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the -CH₂- group in the dihydroacridine ring will be observed below 3000 cm⁻¹.

C=C and C-N Vibrations: Aromatic C=C stretching vibrations will cause several bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching vibrations for the aromatic amine are expected around 1250-1360 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Reference spectra of related compounds like 9,10-dihydroacridine nist.govnist.gov and aniline support these assignments.

Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Moiety |

| Primary Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Benzenamine |

| Secondary Amine (-NH-) | Stretch | ~3300 - 3400 | Dihydroacridine |

| Aromatic C-H | Stretch | > 3000 | Benzenamine, Acridine |

| Aliphatic C-H (-CH₂-) | Stretch | < 3000 | Dihydroacridine |

| Aromatic C=C | Stretch | 1450 - 1600 | Benzenamine, Acridine |

| Aromatic C-N | Stretch | 1250 - 1360 | Benzenamine |

| C-H Out-of-Plane | Bending | 700 - 900 | Aromatic Rings |

Multinuclear Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For Benzenamine, 4-(9,10-dihydro-9-acridinyl)-, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy:

Aromatic Protons: The protons on the aromatic rings of both the acridine and benzenamine moieties are expected to resonate in the downfield region, typically between 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on the substitution and the electronic environment.

Amine Protons: The -NH₂ protons of the benzenamine group will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The -NH- proton of the dihydroacridine ring will also likely be a singlet in a similar region.

Aliphatic Protons: The two protons of the methylene (B1212753) (-CH₂-) group at the 10-position of the dihydroacridine ring would likely appear as a singlet around 3.8-4.0 ppm, as seen in related dihydroanthracene structures. chemicalbook.com

Methine Proton: The proton at the 9-position (-CH-) of the dihydroacridine ring, which is attached to the benzenamine group, will have a characteristic chemical shift influenced by the two adjacent aromatic systems.

¹³C NMR Spectroscopy:

Aromatic Carbons: The carbon atoms of the aromatic rings will resonate in the range of approximately 110-150 ppm. The carbon atom attached to the nitrogen (C-N) in the benzenamine ring is expected to be significantly downfield. chemicalbook.com

Aliphatic and Methine Carbons: The methylene carbon (-CH₂-) at position 10 of the dihydroacridine ring will have a chemical shift in the aliphatic region, while the methine carbon (-CH-) at position 9 will be further downfield due to its attachment to nitrogen and its position between two aromatic systems.

Data from related structures, such as Diels-Alder adducts of anthracene, provide valuable reference points for assigning the complex spectra of such bridged systems. umich.edu

Table 3: Anticipated NMR Chemical Shift Ranges

| Nucleus | Structural Unit | Expected Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 6.5 - 8.5 |

| ¹H | Amine N-H | Variable, broad |

| ¹H | Aliphatic -CH₂- | ~3.8 - 4.0 |

| ¹H | Methine -CH- | Variable, downfield |

| ¹³C | Aromatic C | 110 - 150 |

| ¹³C | Aliphatic -CH₂- | ~30 - 40 |

| ¹³C | Methine -CH- | ~50 - 60 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. Given that the oxidation and reduction of Benzenamine, 4-(9,10-dihydro-9-acridinyl)- are proposed to proceed via radical cation and radical anion intermediates, EPR spectroscopy is an essential tool for their study.

Upon one-electron oxidation, a radical cation of Benzenamine, 4-(9,10-dihydro-9-acridinyl)- would be formed. The unpaired electron in this species would give rise to an EPR signal. The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants.

g-factor: The g-factor is a characteristic property of the radical and provides information about its electronic structure. For organic radicals, it is typically close to the free electron g-value of ~2.0023.

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H and ¹⁴N) leads to the splitting of the EPR signal into multiple lines. The pattern and magnitude of this hyperfine splitting provide a detailed map of the unpaired electron's distribution (spin density) within the radical, allowing for the identification of the radical's structure. For the radical cation of the title compound, significant hyperfine coupling would be expected with the nitrogen nuclei of both the amine and acridine moieties, as well as with the protons on the aromatic rings and the C-9 position.

By simulating the experimental EPR spectrum, the hyperfine coupling constants for each interacting nucleus can be determined, which in turn confirms the structure of the radical intermediate and provides insight into its stability and reactivity. researchgate.net Studies on other systems have demonstrated the power of EPR in identifying and characterizing radical intermediates formed during chemical reactions. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

In studies of analogous donor-acceptor systems incorporating a 9,10-dihydroacridine (DMAC) moiety, the dihydroacridine unit typically adopts a folded "butterfly" conformation along the N-C9 axis. This non-planar structure is a hallmark of the 9,10-dihydroacridine core. The degree of this folding can be influenced by the nature and position of substituents on the acridine ring system and the phenyl group.

For instance, the single-crystal X-ray structure of a related 9,9-dimethyl-9,10-dihydroacridine-functionalized salen-indium complex revealed a highly twisted arrangement between the electron-donating DMAC group and the salen moiety, with dihedral angles in the range of 83–89°. researchgate.net This significant twist is a common feature in such donor-acceptor systems and arises from steric hindrance between the bulky dihydroacridine unit and the adjacent molecular fragments. This sterically-induced twisting has profound effects on the electronic properties of the molecule by modulating the extent of π-conjugation between the donor and acceptor components.

In the case of Benzenamine, 4-(9,10-dihydro-9-acridinyl)-, it is anticipated that a similar non-planar geometry would be observed in the solid state. The attachment of the aminophenyl group at the C9 position would likely result in a significant dihedral angle between the plane of the phenyl ring and the planes of the flanking benzene rings of the dihydroacridine core. The specific values for bond lengths and angles within the dihydroacridine and aminophenyl moieties are expected to be consistent with those observed for other acridine derivatives.

Computational studies on similar donor-acceptor compounds containing 9,9-dimethyl-9,10-dihydroacridine donors have been used to complement experimental data, providing theoretical ground-state geometries that often show good agreement with X-ray crystallographic results. rsc.org These theoretical models can predict key structural parameters, including the critical dihedral angles that govern the electronic coupling between the constituent parts of the molecule.

The packing of Benzenamine, 4-(9,10-dihydro-9-acridinyl)- molecules in a crystal lattice would be governed by a combination of van der Waals forces and, importantly, intermolecular hydrogen bonding involving the amine group of the benzenamine moiety. The presence of the N-H bonds allows for the formation of hydrogen-bonding networks, which would play a crucial role in stabilizing the crystal structure. The nature and dimensionality of these hydrogen-bonding motifs would be a key feature to be determined by a full crystallographic analysis.

Table of Expected Crystallographic Parameters (Hypothetical)

Based on data from related structures, a hypothetical table of selected crystallographic parameters for Benzenamine, 4-(9,10-dihydro-9-acridinyl)- is presented below. It is important to note that these are estimated values and await experimental verification.

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Dihedral Angle (Acridine Folds) | 140-160° |

| Dihedral Angle (C9-Aryl) | 60-90° |

| N-H···A Hydrogen Bonding | Present |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

There is no specific literature detailing Density Functional Theory (DFT) studies on the electronic structure of "Benzenamine, 4-(9,10-dihydro-9-acridinyl)-". DFT is a powerful computational method used to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. Such studies on related acridine (B1665455) derivatives often focus on understanding their potential applications in materials science and medicinal chemistry.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for "Benzenamine, 4-(9,10-dihydro-9-acridinyl)-" are not available in published research. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. For analogous compounds, this data is often calculated to predict their charge transfer properties and electronic transitions.

Theoretical Spectroscopic Predictions (e.g., TD-DFT)

Theoretical spectroscopic predictions for "Benzenamine, 4-(9,10-dihydro-9-acridinyl)-" using methods such as Time-Dependent Density Functional Theory (TD-DFT) have not been reported. TD-DFT is a computational approach used to predict the electronic absorption spectra of molecules, which is crucial for understanding their photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs) and photovoltaics.

Quantum-Chemical Calculations for Reaction Energetics and Pathways

No specific quantum-chemical calculations detailing the reaction energetics and pathways for "Benzenamine, 4-(9,10-dihydro-9-acridinyl)-" are documented in scientific literature. These types of calculations are instrumental in understanding the mechanisms of chemical reactions, identifying transition states, and determining the feasibility of synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions

There are no published molecular dynamics (MD) simulations focused on the conformational analysis and molecular interactions of "Benzenamine, 4-(9,10-dihydro-9-acridinyl)-". MD simulations provide valuable insights into the dynamic behavior of molecules over time, including their conformational flexibility and interactions with other molecules, which is particularly important for understanding biological activity and material properties.

In Silico Approaches to Molecular Design and Property Prediction

While in silico methods are widely used for the design and property prediction of novel compounds, including derivatives of 9-anilinoacridines for potential therapeutic applications, specific studies centered on "Benzenamine, 4-(9,10-dihydro-9-acridinyl)-" are not found. These computational screening techniques are essential for identifying lead compounds with desired properties and for predicting their activity, toxicity, and pharmacokinetic profiles.

Future Perspectives in Chemical Research of Benzenamine, 4 9,10 Dihydro 9 Acridinyl

Emerging Synthetic Strategies for Enhanced Accessibility and Diversity

The continued advancement of materials based on Benzenamine, 4-(9,10-dihydro-9-acridinyl)- hinges on the development of more efficient, sustainable, and versatile synthetic routes. Traditional methods are often hampered by multiple steps, low yields, or the use of harsh reagents. nih.gov Modern synthetic chemistry is addressing these challenges through several key strategies.

One promising avenue is the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields for creating substituted 9,10-dihydroacridines. nih.gov Another powerful approach involves one-pot, metal-free cascade reactions that can construct the core dihydroacridine structure from simple precursors at room temperature. researchgate.net Researchers have also developed modular one-pot methods, such as a sequence of ortho-C-alkenylation of diarylamines followed by an intramolecular hydroarylation, to build the dihydroacridine framework. researchgate.net

Furthermore, the principles of Diversity-Oriented Synthesis (DOS) are being applied to generate large collections of structurally diverse small molecules from simple starting materials. nih.govcam.ac.uk This approach is crucial for exploring the vast chemical space around the core acridan scaffold. Strategies like multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, and versatile acid-catalyzed, solvent-free cyclizations are enabling the rapid assembly of novel acridan derivatives, including spiro-acridans. nih.govnih.govresearchgate.net These emerging methods not only enhance the accessibility of known compounds but also provide powerful tools for discovering new materials with unique properties.

Advanced Spectroscopic Probes for Real-Time Monitoring and Mechanism Elucidation

The non-fluorescent nature of the 9,10-dihydroacridine (B10567) core, which becomes highly fluorescent upon aromatization to the corresponding acridinium (B8443388) cation, makes it an ideal scaffold for developing "turn-on" fluorescent probes. nih.gov This transformation can be triggered by specific analytes or reaction conditions, allowing for real-time monitoring.

For instance, researchers have successfully designed a 9,10-dihydroacridine derivative that exhibits a greater than 100-fold fluorescence enhancement upon selective oxidation by peroxynitrite, enabling its detection with high sensitivity. nih.gov The mechanism involves the analyte-triggered oxidative aromatization of the non-fluorescent acridan to a fluorescent acridinium species. This principle can be extended to detect other reactive oxygen species (ROS) and various chemical processes.

Beyond fluorescence, other spectroscopic techniques are vital for mechanistic elucidation. Time-resolved absorption spectroscopy can be used to monitor the kinetics of photocatalytic reactions involving dihydroacridine derivatives, providing insights into reaction intermediates and pathways. acs.org Computational studies using Density Functional Theory (DFT) complement experimental work by predicting vibrational spectra (IR, Raman), which helps in assigning fundamental vibrational modes and understanding structural changes during a reaction. nih.gov

| Spectroscopic Technique | Application in Dihydroacridine Research | Key Insights Gained | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy | Development of "turn-on" probes for specific analytes. | Real-time detection and quantification of species like peroxynitrite. | nih.gov |

| UV-Vis Absorption Spectroscopy | Monitoring reaction progress and kinetics. | Determining turnover numbers and reaction rates in photocatalysis. | acs.org |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation of synthetic products. | Identifying issues like competing elimination reactions during synthesis. | nih.gov |

| Infrared (IR) & Mass Spectrometry | Fundamental characterization of the acridan scaffold. | Confirmation of functional groups and molecular weight. | nist.gov |

Novel Architectures for High-Performance Organic Electronic Devices

Benzenamine, 4-(9,10-dihydro-9-acridinyl)- and its derivatives are at the forefront of materials development for organic electronics, particularly Organic Light-Emitting Diodes (OLEDs). edu.krd Their strong electron-donating character and high triplet energy make them exceptional candidates for various roles within an OLED device stack. nih.gov

These compounds are frequently employed as host materials for phosphorescent emitters (PHOLEDs). nih.gov A novel linking strategy, attaching functional groups to the 4-position of the 9,10-dihydroacridine ring, has been shown to limit conjugation length, maintain a high triplet energy, and produce highly efficient red PHOLEDs with an external quantum efficiency (EQE) of 20.5%. nih.gov

They also function as highly effective Hole-Transporting Materials (HTMs). nih.govresearchgate.net In one study, an acridine-based HTM enabled a device to achieve an excellent EQE of 21.59%, significantly outperforming devices based on standard materials. nih.gov Perhaps their most exciting application is as donor units in emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). The significant twist between the donor (dihydroacridine) and acceptor moieties in TADF molecules promotes a small singlet-triplet energy gap, enabling efficient harvesting of all electrically generated excitons. acs.org Devices using spiro-acridan-based TADF emitters have reached impressive EQEs as high as 27.1%. nih.govresearchgate.net

| Compound Role | Device Type | Key Performance Metric | Achieved Value | Reference |

|---|---|---|---|---|

| Host Material | Red PHOLED | Maximum External Quantum Efficiency (EQE) | 20.5% | nih.gov |

| Hole-Transporting Material | Phosphorescent OLED | Maximum External Quantum Efficiency (EQE) | 21.59% | nih.gov |

| TADF Emitter | TADF OLED | Maximum External Quantum Efficiency (EQE) | 27.1% | nih.govresearchgate.net |

| TADF Emitter | Green TADF OLED | Maximum External Quantum Efficiency (EQE) | 37.3% | researchgate.net |

Computational Design of Materials with Tailored Optoelectronic Characteristics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the discovery of new materials. mdpi.com It allows for the in silico design and screening of molecules, enabling researchers to predict their electronic and optical properties before undertaking time-consuming synthesis. researchgate.net

For acridine-based compounds, DFT calculations are used to investigate the relationship between molecular structure and optoelectronic properties. researchgate.net By calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), scientists can predict the energy gap, which is crucial for determining the color of emission in an OLED. researchgate.netresearchgate.net These calculations can guide the rational design of molecules by showing how different substituent groups will affect the electronic properties. researchgate.net This predictive power helps in tailoring materials for specific applications, such as designing host materials with appropriate energy levels to ensure efficient energy transfer to a guest emitter or designing TADF molecules with a minimal singlet-triplet energy gap. researchgate.netnih.gov

| Calculated Parameter | Significance in Materials Design | Reference |

|---|---|---|

| HOMO/LUMO Energy Levels | Determines charge injection barriers, energy gap, and redox stability. | researchgate.netresearchgate.net |

| Singlet-Triplet Energy Gap (ΔEST) | Crucial for designing efficient TADF emitters; a small ΔEST is required. | researchgate.netgoogle.com |

| Molecular Geometry (e.g., Dihedral Angles) | Influences charge transport, molecular packing, and steric hindrance. | researchgate.net |

| Vibrational Frequencies | Aids in the interpretation of experimental IR and Raman spectra for structural verification. | nih.gov |

Cross-Disciplinary Research Avenues in Advanced Materials Science

The unique properties of Benzenamine, 4-(9,10-dihydro-9-acridinyl)- and its structural relatives open up research avenues that extend beyond organic electronics into other advanced scientific fields. researchgate.net The ability to create materials with tailored photophysical responses positions these compounds as key players in the development of novel sensors and imaging agents.

In the field of biotechnology and medicine, dihydroacridine derivatives are being developed as highly selective fluorescent probes for bioimaging. nih.gov By introducing the 9,9-dimethyl-9,10-dihydroacridine (B1200822) group as an auxochrome into fluorophores, researchers have created probes with enhanced brightness, photostability, and reduced phototoxicity, making them suitable for prolonged super-resolution live-cell imaging. acs.org

Another cross-disciplinary application lies at the intersection of materials science and microbiology. Conjugated polymers incorporating the acridine (B1665455) moiety have been used to create systems that can both rapidly differentiate between microbial pathogens and subsequently kill them. acs.org This dual-functionality, which relies on changes in the polymer's fluorescence upon binding to a microorganism, represents a promising platform for diagnosing and treating infectious diseases. acs.org These examples highlight how fundamental research into the chemistry of dihydroacridines is enabling breakthroughs in diverse fields like bio-imaging, diagnostics, and therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenamine, 4-(9,10-dihydro-9-acridinyl)-, and how do reaction conditions influence yield?

- Methodology : The compound’s core structure (acridine fused with a benzenamine group) suggests synthesis via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. For example, analogous compounds like Benzenamine, 4-(9-hydrazino-9,10-dihydro-10-methyl-9-acridinyl)- (CAS 51129-32-9) are synthesized using hydrazine derivatives under inert atmospheres and controlled temperatures (80–120°C) to avoid side reactions .

- Optimization : Varying catalysts (e.g., NaOtBu) and solvents (toluene vs. DMF) can modulate reaction kinetics. Monitor intermediates via HPLC or TLC to ensure stepwise progression.

Q. How is the compound characterized spectroscopically, and what are critical spectral markers?

- Techniques :

- NMR : Look for aromatic proton signals in the 6.5–8.5 ppm range (benzenamine) and dihydroacridine protons at 2.5–4.0 ppm.

- IR : Confirm NH/amine stretches (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS to validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. What are the preliminary applications of this compound in material science or medicinal chemistry?

- Hypothesis : Acridine derivatives are known for intercalation with DNA (anticancer studies) and as fluorophores. Test binding affinity via fluorescence quenching assays or molecular docking simulations .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the compound’s electronic properties and reactivity?

- Approach :

- Use density functional theory (DFT) to calculate HOMO-LUMO gaps, predicting redox behavior.

- Molecular dynamics (MD) simulations can model interactions with biological targets (e.g., DNA grooves). Reference InChIKey data (e.g., CRQSZJNMPPTRAS-UHFFFAOYSA-N for related structures) to validate computational models .

Q. What strategies resolve contradictions in reported solubility or stability data?

- Case Study : If solubility in DMSO varies, perform controlled experiments under inert conditions (N₂ atmosphere) to exclude oxidation. Use DSC/TGA to assess thermal stability and identify degradation thresholds .

Q. How does substituent variation (e.g., methyl, hydrazino) on the acridine ring alter bioactivity?

- Experimental Design : Synthesize analogs (e.g., 10-methyl or 3,6-dibromo derivatives) and compare IC₅₀ values in cytotoxicity assays. Use SAR (structure-activity relationship) models to correlate substituent electronegativity with activity .

Data Contradiction Analysis

Q. Conflicting reports on synthetic yields: How to troubleshoot?

- Root Cause : Variability may arise from trace moisture (hydrolysis of intermediates) or catalyst purity.

- Resolution : Replicate reactions under strict anhydrous conditions (Schlenk line) and characterize intermediates via XRD (e.g., as in acridine-dione crystal structures ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.